Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride
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Overview
Description
N-methyl-N-(thiolan-3-yl)sulfamoyl chloride is a chemical compound with the molecular formula C₅H₁₀ClNO₂S₂ and a molecular weight of 215.72 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(thiolan-3-yl)sulfamoyl chloride typically involves the reaction of N-methylthiolan-3-amine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N-methylthiolan-3-amine+chlorosulfonic acid→N-methyl-N-(thiolan-3-yl)sulfamoyl chloride
Industrial Production Methods
In industrial settings, the production of N-methyl-N-(thiolan-3-yl)sulfamoyl chloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(thiolan-3-yl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the thiolan ring can undergo oxidation and reduction reactions, leading to different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-methyl-N-(thiolan-3-yl)sulfamoyl amine derivatives.
Scientific Research Applications
N-methyl-N-(thiolan-3-yl)sulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(thiolan-3-yl)sulfamoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(thiolan-3-yl)sulfamoyl fluoride
- N-methyl-N-(thiolan-3-yl)sulfamoyl bromide
- N-methyl-N-(thiolan-3-yl)sulfamoyl iodide
Uniqueness
N-methyl-N-(thiolan-3-yl)sulfamoyl chloride is unique due to its specific reactivity and the presence of the chloride group, which makes it a versatile reagent in various chemical reactions. Its properties differ from similar compounds with different halogen atoms, affecting its reactivity and applications.
Properties
Molecular Formula |
C5H10ClNO2S2 |
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Molecular Weight |
215.7 g/mol |
IUPAC Name |
N-methyl-N-(thiolan-3-yl)sulfamoyl chloride |
InChI |
InChI=1S/C5H10ClNO2S2/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3 |
InChI Key |
VWBXBWJOBHKLGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCSC1)S(=O)(=O)Cl |
Origin of Product |
United States |
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